N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit CDK2, a protein kinase that is a potential target for cancer treatment . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Diabetes Treatment
1,2,4-triazolo[1,5-a]pyridine compounds have been used in the treatment of type 2 diabetes . They act by regulating the metabolism of glucose and lipids in the body .
Cardiovascular Disorders
These compounds have also been utilized in the treatment of cardiovascular disorders . They can help regulate blood pressure and heart rate, and prevent the formation of blood clots .
Anti-fibrotic Therapy
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide” has been identified as a potent, selective, and orally bioavailable inhibitor of TGF-βI type receptor kinase, which is used as an anti-fibrotic agent in cancer immunotherapy .
Material Science
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have various applications in the material sciences fields . They can be used in the development of new materials with unique properties .
Dyslipidemia Treatment
Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for disorders such as dyslipidemia . Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold can inhibit these proteins, helping to regulate lipid metabolism .
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in cell cycle progression, preventing the transition from G1 to S phase and the progression of the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the initiation of DNA replication and its inhibition prevents the cell from entering the S phase, thereby halting DNA replication . This leads to a decrease in cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is a significant reduction in cell proliferation . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
5-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-10-4-5-12(21-10)22(19,20)17-6-2-3-11-7-14-13-15-9-16-18(13)8-11/h4-5,7-9,17H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBJAIVATTVXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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